An In-depth Technical Guide to 4-Fluoro-5-methoxyisoindoline Hydrochloride
An In-depth Technical Guide to 4-Fluoro-5-methoxyisoindoline Hydrochloride
Abstract
This technical guide provides a comprehensive overview of the chemical and pharmacological properties of 4-Fluoro-5-methoxyisoindoline hydrochloride (CAS No: 1447606-44-1). Isoindoline scaffolds are of significant interest in medicinal chemistry due to their presence in a variety of biologically active compounds. The introduction of fluorine and methoxy substituents can profoundly influence the physicochemical and pharmacological properties of the parent molecule, including metabolic stability, binding affinity, and bioavailability.[1] This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, characterization, potential pharmacological applications, and safe handling of this compound. Given the limited publicly available data for this specific molecule, this guide synthesizes information from closely related analogs and established principles of medicinal chemistry to provide a robust working knowledge base.
Introduction: The Significance of Substituted Isoindolines in Drug Discovery
The isoindoline core is a privileged scaffold in medicinal chemistry, forming the structural basis for a number of therapeutic agents.[2] Derivatives of isoindoline are known to exhibit a wide range of biological activities, finding application in the treatment of conditions such as multiple myeloma, inflammation, and hypertension.[3] The strategic incorporation of substituents onto the isoindoline ring system is a key strategy in drug design to modulate the molecule's properties.
The presence of a fluorine atom, as in 4-Fluoro-5-methoxyisoindoline hydrochloride, is a common tactic in modern medicinal chemistry. Fluorine's high electronegativity and small size can lead to enhanced metabolic stability, increased binding affinity to target proteins, and improved membrane permeability. The methoxy group can also influence a compound's pharmacokinetic profile and receptor interactions. This guide will delve into the specific attributes of 4-Fluoro-5-methoxyisoindoline hydrochloride, providing a foundational understanding for its potential use in research and development.
Physicochemical Properties
While specific experimental data for 4-Fluoro-5-methoxyisoindoline hydrochloride is not widely published, its key physicochemical properties can be predicted based on its structure and data from its close analog, 4-Fluoroisoindoline hydrochloride.
| Property | Value | Source |
| CAS Number | 1447606-44-1 | [4][5] |
| Molecular Formula | C₉H₁₁ClFNO | [5] |
| Molecular Weight | 203.64 g/mol | [5] |
| Appearance (Predicted) | Light brown to brown solid | |
| Melting Point (Predicted) | Likely in the range of 190-225°C | [6][7] |
| Storage Temperature | 2-8°C | [6][7] |
| Solubility (Predicted) | Soluble in water and polar organic solvents like methanol and DMSO. |
Note: Some properties are predicted based on the closely related compound 4-Fluoroisoindoline hydrochloride (CAS: 924305-06-6) due to the limited availability of experimental data for 4-Fluoro-5-methoxyisoindoline hydrochloride.
Synthesis and Manufacturing
Proposed Retrosynthetic Analysis
The synthesis would likely begin from a substituted phthalimide, which can be reduced to the corresponding isoindoline. The fluorine and methoxy groups would be introduced at an early stage of the synthesis.
Step-by-Step Laboratory Protocol (Hypothetical)
This protocol is a scientifically sound, yet hypothetical, procedure for the synthesis of 4-Fluoro-5-methoxyisoindoline hydrochloride. It is based on the reported synthesis of 4-Fluoroisoindoline hydrochloride.[6]
Step 1: Synthesis of 4-Fluoro-5-methoxyphthalimide
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To a solution of 3-Fluoro-4-methoxyphthalic anhydride in a suitable solvent (e.g., acetic acid), add a source of ammonia (e.g., urea or ammonium carbonate).
-
Heat the reaction mixture to reflux for several hours to facilitate the imide ring formation.
-
Cool the reaction mixture and pour it into cold water to precipitate the product.
-
Filter the solid, wash with water, and dry to obtain 4-Fluoro-5-methoxyphthalimide.
Step 2: Reduction to N-protected-4-fluoro-5-methoxyisoindoline
-
Protect the imide nitrogen with a suitable protecting group (e.g., Boc or Cbz) to prevent side reactions during reduction.
-
Dissolve the N-protected phthalimide in a suitable solvent (e.g., THF or methanol).
-
Add a reducing agent, such as lithium aluminum hydride (LiAlH₄) or borane (BH₃), portion-wise at a low temperature (e.g., 0°C).
-
Allow the reaction to warm to room temperature and stir until the reduction is complete (monitored by TLC or LC-MS).
-
Carefully quench the reaction with water and a base (e.g., NaOH solution).
-
Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the N-protected isoindoline.
Step 3: Deprotection and Hydrochloride Salt Formation
-
Dissolve the N-protected isoindoline in a suitable solvent (e.g., methanol or dioxane).
-
Add a strong acid, such as concentrated hydrochloric acid, to cleave the protecting group.
-
Stir the reaction at room temperature for several hours.
-
Concentrate the reaction mixture under reduced pressure to obtain the crude 4-Fluoro-5-methoxyisoindoline hydrochloride.
-
Recrystallize the crude product from a suitable solvent system (e.g., methanol/ether) to obtain the pure hydrochloride salt.
Analytical Characterization
A comprehensive analytical workflow is crucial for confirming the identity, purity, and quality of 4-Fluoro-5-methoxyisoindoline hydrochloride.
Spectroscopic Analysis
| Technique | Expected Observations |
| ¹H NMR | Aromatic protons in the 6.5-7.5 ppm region, a singlet for the methoxy protons around 3.8-4.0 ppm, and singlets or multiplets for the methylene protons of the isoindoline ring around 4.0-5.0 ppm. |
| ¹³C NMR | Signals for the aromatic carbons, the methoxy carbon, and the methylene carbons of the isoindoline ring. The carbon attached to the fluorine will show a characteristic large coupling constant. |
| ¹⁹F NMR | A singlet or a multiplet corresponding to the fluorine atom on the aromatic ring. |
| Mass Spectrometry (MS) | The molecular ion peak corresponding to the free base (C₉H₁₀FNO) at m/z 167.07. The hydrochloride salt will not be observed directly. |
| Infrared (IR) Spectroscopy | Characteristic peaks for N-H stretching (as the hydrochloride salt), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-O stretching (methoxy). |
Note: The expected ¹H NMR data for the related 4-Fluoroisoindoline hydrochloride in D₂O shows signals at δ 7.00-7.03 (m, 1H), 6.88-6.94 (m, 1H), and 4.50-4.52 (d, 4H).[6]
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the method of choice for determining the purity of 4-Fluoro-5-methoxyisoindoline hydrochloride.
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Column: A reverse-phase C18 column is typically suitable.
-
Mobile Phase: A gradient of water and acetonitrile with an additive like trifluoroacetic acid (TFA) or formic acid to ensure good peak shape.
-
Detection: UV detection at a wavelength where the chromophore absorbs, typically around 254 nm.
Potential Pharmacological Applications and Mechanism of Action
While the specific biological activity of 4-Fluoro-5-methoxyisoindoline hydrochloride has not been extensively reported, the isoindoline scaffold is a component of many pharmacologically active molecules.[2] Research into substituted isoindolines has revealed a variety of potential therapeutic applications.
-
Anticonvulsant Activity: Some isoindoline derivatives have shown promise as anticonvulsant agents, potentially by modulating sodium channels.[8]
-
HDAC Inhibition: Certain isoindolinone derivatives have been identified as potent histone deacetylase (HDAC) inhibitors, which have applications in cancer therapy.[9]
-
Anti-inflammatory and Antibacterial Effects: The isoindoline-1,3-dione moiety is associated with anti-inflammatory and antibacterial properties.[10]
Hypothetical Signaling Pathway Involvement
Based on the activities of related compounds, 4-Fluoro-5-methoxyisoindoline hydrochloride could potentially act as a modulator of a key signaling pathway involved in cell growth, inflammation, or neurotransmission. For instance, if it were to act as an HDAC inhibitor, it would influence gene expression by altering chromatin structure.
Safety, Handling, and Storage
As with any chemical compound, proper safety precautions must be observed when handling 4-Fluoro-5-methoxyisoindoline hydrochloride.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place, as recommended at 2-8°C.[6][7]
-
Toxicity: While specific toxicity data is not available, related fluorinated aromatic compounds can be irritants to the skin, eyes, and respiratory system.[7]
Conclusion and Future Directions
4-Fluoro-5-methoxyisoindoline hydrochloride is a substituted isoindoline with potential for further investigation in drug discovery and medicinal chemistry. This guide has provided a comprehensive overview of its known and predicted chemical properties, a plausible synthetic route, and an outline of its potential pharmacological relevance based on the broader class of isoindoline derivatives. Further research is warranted to fully elucidate the biological activity and therapeutic potential of this specific compound. Experimental validation of the proposed synthesis and in-depth pharmacological screening are critical next steps for advancing our understanding of 4-Fluoro-5-methoxyisoindoline hydrochloride.
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